molecular formula C5H10O2 B6616562 (1R,2R)-2-methoxycyclobutan-1-ol CAS No. 2225724-31-0

(1R,2R)-2-methoxycyclobutan-1-ol

Cat. No.: B6616562
CAS No.: 2225724-31-0
M. Wt: 102.13 g/mol
InChI Key: PLKAFGTURMDKNS-RFZPGFLSSA-N
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Description

(1R,2R)-2-methoxycyclobutan-1-ol is a chiral compound with significant interest in organic chemistry due to its unique stereochemistry and potential applications in various fields. This compound features a cyclobutane ring with a methoxy group and a hydroxyl group attached to adjacent carbon atoms, making it an interesting subject for stereochemical studies and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-methoxycyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of a suitably substituted precursor, such as a 1,2-dihalide or a 1,2-diol, in the presence of a base or an acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired enantiomer in high optical purity .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-methoxycyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1R,2R)-2-methoxycyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-2-methoxycyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-methoxycyclobutan-1-ol: An enantiomer with different stereochemistry and potentially different biological activity.

    (1S,2R)-2-methoxycyclobutan-1-ol: Another enantiomer with distinct properties.

    (1S,2S)-2-methoxycyclobutan-1-ol: The fourth stereoisomer in the series

Uniqueness

(1R,2R)-2-methoxycyclobutan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical, chemical, and biological properties compared to its enantiomers and diastereomers. This uniqueness makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis .

Properties

IUPAC Name

(1R,2R)-2-methoxycyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-7-5-3-2-4(5)6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKAFGTURMDKNS-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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